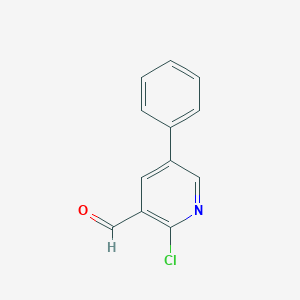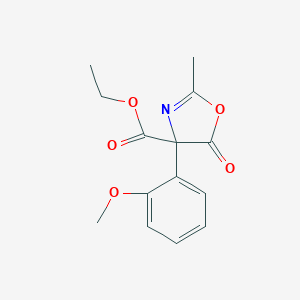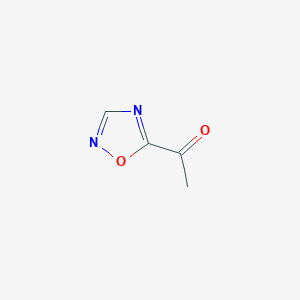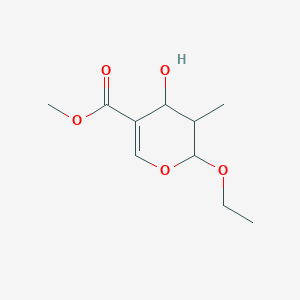
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid, also known as SETD, is a small molecule drug that has gained significant interest in the scientific community due to its potential use in cancer treatment. SETD is a thiadiazole derivative that has been shown to selectively inhibit the activity of the enzyme protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling pathways.
作用机制
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid selectively inhibits the activity of PTP1B by binding to its active site and forming a covalent bond with the cysteine residue. This leads to the inhibition of insulin signaling pathways, which results in decreased glucose uptake and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to have anti-inflammatory and anti-obesity effects. PTP1B has been implicated in the regulation of inflammation and metabolism, and inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to improve insulin sensitivity and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid is its selectivity for PTP1B, which reduces the risk of off-target effects. However, the covalent binding of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid to the cysteine residue of PTP1B can also lead to potential toxicity and the development of drug resistance. Further studies are needed to determine the optimal dosage and duration of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid treatment and to investigate potential side effects.
未来方向
For research on 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid include the development of novel synthetic methods for 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid and its analogs, the investigation of its potential use in combination therapy with other anti-cancer agents, and the exploration of its effects on other diseases such as diabetes and neurodegenerative disorders. Additionally, the development of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid-based imaging agents for the detection of PTP1B expression in cancer cells could have significant clinical implications.
合成方法
The synthesis of 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid involves the reaction of 2-aminoethanethiol with 4-bromo-1,2,5-thiadiazole-3-carboxylic acid in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid.
科学研究应用
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been studied extensively for its potential use in cancer treatment. PTP1B has been shown to play a role in the regulation of cell growth and proliferation, and its overexpression has been observed in several types of cancer. Inhibition of PTP1B by 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has been shown to reduce cancer cell growth and induce apoptosis in vitro and in vivo. 4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
CAS 编号 |
185116-26-1 |
|---|---|
产品名称 |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic Acid |
分子式 |
C5H7N3O2S2 |
分子量 |
205.3 g/mol |
IUPAC 名称 |
4-(2-sulfanylethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2S2/c9-5(10)3-4(6-1-2-11)8-12-7-3/h11H,1-2H2,(H,6,8)(H,9,10) |
InChI 键 |
UOEIIADMQCWMHO-UHFFFAOYSA-N |
SMILES |
C(CS)NC1=NSN=C1C(=O)O |
规范 SMILES |
C(CS)NC1=NSN=C1C(=O)O |
同义词 |
1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-mercaptoethyl)amino]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile](/img/structure/B61157.png)
![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
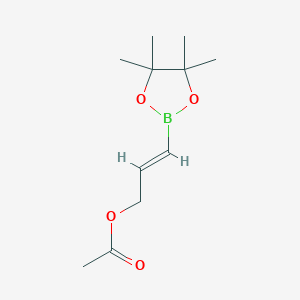
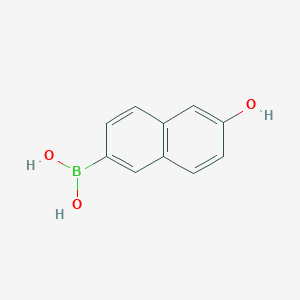

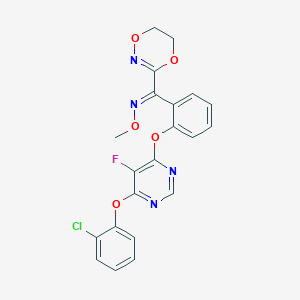
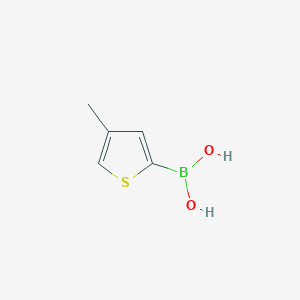
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)

